molecular formula C11H7BrO2 B2874987 4-Bromo-5-phenylfuran-2-carbaldehyde CAS No. 99142-58-2

4-Bromo-5-phenylfuran-2-carbaldehyde

Cat. No.: B2874987
CAS No.: 99142-58-2
M. Wt: 251.079
InChI Key: WIBVYLRIFQXHRW-UHFFFAOYSA-N
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Description

4-Bromo-5-phenylfuran-2-carbaldehyde: is an organic compound with the molecular formula C11H7BrO2 and a molecular weight of 251.08 g/mol . It is a furan derivative, characterized by the presence of a bromine atom at the fourth position and a phenyl group at the fifth position of the furan ring, along with an aldehyde functional group at the second position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylfuran-2-carbaldehyde typically involves the bromination of 5-phenylfuran-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-Bromo-5-phenylfuran-2-carbaldehyde can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Major Products Formed:

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

    Oxidation: 4-Bromo-5-phenylfuran-2-carboxylic acid.

    Reduction: 4-Bromo-5-phenylfuran-2-methanol.

Scientific Research Applications

Chemistry: 4-Bromo-5-phenylfuran-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of pharmaceutical candidates, particularly those targeting specific enzymes or receptors. Its structural framework is valuable in the design of molecules with potential therapeutic effects.

Industry: In the chemical industry, this compound is used in the development of new materials, including polymers and advanced materials with specific properties. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenylfuran-2-carbaldehyde largely depends on its application. In chemical reactions, its reactivity is influenced by the presence of the bromine atom and the aldehyde group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. In biological systems, if used as a pharmaceutical intermediate, its mechanism would depend on the final compound synthesized and its interaction with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

    5-Phenylfuran-2-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-5-phenylfuran-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    4-Bromo-2-furaldehyde:

Uniqueness: 4-Bromo-5-phenylfuran-2-carbaldehyde is unique due to the combination of the bromine atom and the phenyl group on the furan ring, along with the aldehyde functional group. This unique structure imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-bromo-5-phenylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-6-9(7-13)14-11(10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBVYLRIFQXHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(O2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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